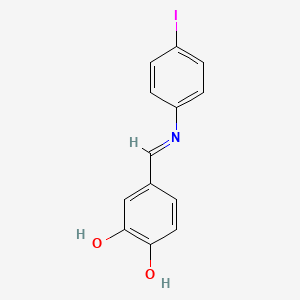
Benzene-1,2-diol, 4-(4-iodophenyliminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Iodophenyl)imino]methyl}-1,2-benzenediol is an organic compound with the molecular formula C13H10INO2 It is characterized by the presence of an imino group attached to a 4-iodophenyl ring and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-iodophenyl)imino]methyl}-1,2-benzenediol typically involves the condensation reaction between 4-iodoaniline and 4-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting Schiff base is then purified through recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-iodophenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
4-{[(4-iodophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
- 4-{[(4-Bromophenyl)imino]methyl}-1,2-benzenediol
- 4-{[(4-Chlorophenyl)imino]methyl}-1,2-benzenediol
- 4-{[(4-Fluorophenyl)imino]methyl}-1,2-benzenediol
Comparison: Compared to its analogs, 4-{[(4-iodophenyl)imino]methyl}-1,2-benzenediol is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity
Properties
Molecular Formula |
C13H10INO2 |
|---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
4-[(4-iodophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10INO2/c14-10-2-4-11(5-3-10)15-8-9-1-6-12(16)13(17)7-9/h1-8,16-17H |
InChI Key |
UFDISULNKHRZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















